5-{6-[(2,4-Difluorophenyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide
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Overview
Description
5-{6-[(2,4-Difluorophenyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazine ring substituted with a difluorophenyl group and an ethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-[(2,4-Difluorophenyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, which is achieved through the reaction of hydrazine with a suitable dicarbonyl compound. The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 2,4-difluoroaniline reacts with the pyridazine intermediate. The final step involves the sulfonation of the ethylbenzene moiety to form the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is prioritized to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
5-{6-[(2,4-Difluorophenyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-{6-[(2,4-Difluorophenyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-{6-[(2,4-Difluorophenyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity or cancer cell apoptosis. The pathways involved often include disruption of cellular processes essential for survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit comparable biological activities.
Uniqueness
5-{6-[(2,4-Difluorophenyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide is unique due to the combination of its pyridazine core and sulfonamide group, which confer distinct electronic and steric properties. This uniqueness enhances its potential for specific biological activities and applications in various scientific fields .
Properties
IUPAC Name |
5-[6-(2,4-difluoroanilino)pyridazin-3-yl]-2-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c1-2-11-3-4-12(9-17(11)27(21,25)26)15-7-8-18(24-23-15)22-16-6-5-13(19)10-14(16)20/h3-10H,2H2,1H3,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVUIIHRSCVXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=C(C=C(C=C3)F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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